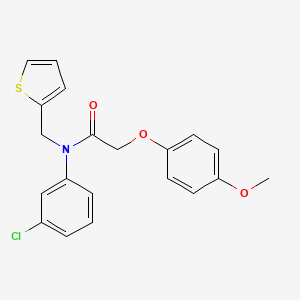![molecular formula C24H20N2O3S2 B11340945 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11340945.png)
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a thiophene ring attached to a carboxamide group, with a benzyl(phenyl)sulfamoyl substituent on the phenyl ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under dehydrating conditions.
Attachment of the Benzyl(phenyl)sulfamoyl Group: This step involves the sulfonation of a benzyl phenyl compound followed by coupling with the thiophene carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[benzyl(phenyl)sulfamoyl]phenyl}thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is studied for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these properties.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism by which N-{4-[benzyl(phenyl)sulfamoyl]phenyl}thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group are key structural elements that facilitate these interactions, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}thiophene-2-carboxamide: can be compared with other sulfonamide derivatives and thiophene-containing compounds.
Sulfanilamide: A simpler sulfonamide used as an antibiotic.
Thiophene-2-carboxamide: A basic thiophene derivative without the sulfonamide group.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of both the sulfonamide and thiophene moieties allows for a broader range of interactions and applications compared to simpler analogs.
This detailed overview highlights the multifaceted nature of This compound, showcasing its potential in various scientific and industrial fields
Properties
Molecular Formula |
C24H20N2O3S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(23-12-7-17-30-23)25-20-13-15-22(16-14-20)31(28,29)26(21-10-5-2-6-11-21)18-19-8-3-1-4-9-19/h1-17H,18H2,(H,25,27) |
InChI Key |
MBZSZSDVWWFRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11340863.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11340872.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11340873.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11340881.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11340893.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11340897.png)
![3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide](/img/structure/B11340898.png)
![ethyl (2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B11340900.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11340913.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11340922.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11340924.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B11340929.png)

